molecular formula C19H19N3OS2 B14960337 N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B14960337
M. Wt: 369.5 g/mol
InChI Key: MOPCQBCKZCRCTF-UHFFFAOYSA-N
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Description

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenylpropyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of Phenylpropyl Group: The phenylpropyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the thiadiazole ring in the presence of a Lewis acid catalyst.

    Attachment of Phenylsulfanyl Group: The phenylsulfanyl group can be attached via a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring or the phenylsulfanyl group, potentially leading to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylpropyl and phenylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl halides).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: As a component in the development of advanced materials with unique properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide can be compared with other thiadiazole derivatives, such as:

    N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide: Similar structure but with a phenylethyl group instead of a phenylpropyl group.

    N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)acetamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C19H19N3OS2/c1-14(15-8-4-2-5-9-15)12-18-21-22-19(25-18)20-17(23)13-24-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,22,23)

InChI Key

MOPCQBCKZCRCTF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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